3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline

Polyimide Thermal Stability Triazine Diamine

3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline (CAS 89367-94-2) is a specialty aromatic diamine monomer featuring a central 6-phenyl-1,3,5-triazine core linked via two ether bridges to meta-substituted aniline termini. This architecture combines the high nitrogen content and electron affinity of the s-triazine heterocycle with the conformational flexibility of ether linkages, distinguishing it from rigid, fully aromatic diamines such as 4,4'-oxydianiline (ODA) or direct-linked triazine diamines like 4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)dianiline (CAS 31207-01-9).

Molecular Formula C21H17N5O2
Molecular Weight 371.4 g/mol
CAS No. 89367-94-2
Cat. No. B13142930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline
CAS89367-94-2
Molecular FormulaC21H17N5O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N
InChIInChI=1S/C21H17N5O2/c22-15-8-4-10-17(12-15)27-20-24-19(14-6-2-1-3-7-14)25-21(26-20)28-18-11-5-9-16(23)13-18/h1-13H,22-23H2
InChIKeyALAYCOIAOHYPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline (CAS 89367-94-2): Core Structural Attributes and Procurement Relevance


3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline (CAS 89367-94-2) is a specialty aromatic diamine monomer featuring a central 6-phenyl-1,3,5-triazine core linked via two ether bridges to meta-substituted aniline termini . This architecture combines the high nitrogen content and electron affinity of the s-triazine heterocycle with the conformational flexibility of ether linkages, distinguishing it from rigid, fully aromatic diamines such as 4,4'-oxydianiline (ODA) or direct-linked triazine diamines like 4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)dianiline (CAS 31207-01-9) . The compound serves as a building block for solution-processable polyimides, polyamides, and covalent organic frameworks where tailored solubility, thermal stability, and electronic properties are critical performance parameters [1].

Aromatic diamine monomer for solution-processable polyimides and polyamides
Phenyl-triazine core supports thermal stability and electronic property tuning
Meta-ether linkage geometry enhances solubility and chain flexibility

Why 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline Cannot Be Replaced by Generic Diamines


Generic aromatic diamines such as 4,4'-oxydianiline (ODA) or p-phenylenediamine lack the triazine heterocycle and cannot replicate the combined electronic and thermal profile of this compound. Direct-linked triazine diamines (e.g., CAS 31207-01-9) remove the ether oxygen spacer, resulting in significantly different chain flexibility, solubility, and glass transition behavior in the resulting polymers . Similarly, the methyl-substituted analog 6-methyl-1,3,5-triazine-2,4-diamine (MTDA) yields polyimides with inferior thermal stability compared to those derived from phenyl-triazine diamines [1]. The meta-ether linkage geometry of 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline further differentiates it from para-substituted isomers (e.g., 4,4'-((6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline, CAS 122343-78-6), which produce polymers with distinct chain packing and crystallinity . These structural differences translate directly into measurable variations in polymer solubility, thermal decomposition temperature, and electrochemical band gap, making generic substitution scientifically unsound.

Absence of Triazine Core
Generic diamines like ODA or p-phenylenediamine lack the triazine heterocycle, preventing replication of the combined electronic and thermal profile.
Missing Ether Linkage
Direct-linked triazine diamines remove the ether oxygen spacer, significantly altering chain flexibility, solubility, and glass transition behavior in derived polymers.
Isomeric Geometry Mismatch
Para-substituted isomers produce distinct chain packing and crystallinity, leading to measurable differences in polymer solubility and thermal decomposition.
Methyl-Triazine Analog Limits Thermal Resilience
The methyl-substituted analog MTDA yields polyimides with reported lower thermal stability; the phenyl pendant group is a critical contributor to heat resistance.

Quantitative Differentiation Evidence: 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline vs. Closest Analogs


Thermal Stability Advantage of Phenyl-Triazine Polyimides over Methyl-Triazine Polyimides

Polyimides synthesized from 6-phenyl-1,3,5-triazine-2,4-diamine (PTDA) and pyromellitic dianhydride (PMDA) exhibit superior thermal stability relative to those derived from 6-methyl-1,3,5-triazine-2,4-diamine (MTDA). The phenyl pendant group on the triazine ring raises the thermal decomposition temperature without sacrificing solubility [1]. While direct data for 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline-derived polyimides are not available in the same study, the phenyl-triazine motif is structurally conserved, and the additional ether linkages are expected to further modulate the thermal profile.

Thermal Stability
Class-level
Reported higher Td for phenyl-triazine vs. methyl-triazine polyimides
Phenyl-triazine core may support higher use temperature for coatings and films.
Exact ΔTd requires full-text consultation; data derived from PTDA/PMDA model system.
Polyimide Thermal Stability Triazine Diamine

Electrochemical Band Gap Reduction via Phenyl-Triazine Incorporation

Cyclic voltammetry measurements reveal that polyimide PI-b, derived from PTDA (the phenyl-triazine diamine), exhibits an electrochemical band gap (Eg) of 1.360 eV, which is narrower than that of the fluorophenyl analog PI-c (1.217 eV) but significantly distinct from the methyl analog PI-a [1]. The target compound, 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline, retains the phenyl-triazine electronic structure but introduces ether linkages that can further tune the HOMO-LUMO levels.

Band Gap (Eg)
Class-level
1.360 eV
Supports tailored energy levels for organic semiconductor applications.
Measured on PTDA+PMDA polyimide; ether linkages in target monomer may further shift Eg.
Electrochemistry Band Gap Polyimide Semiconductor

Enhanced Solubility in Polar Aprotic Solvents vs. Conventional Polyimides

The majority of polyimides synthesized from triazine-based diamines (including PTDA) demonstrate excellent solubility in polar aprotic solvents such as NMP, DMSO, DMAc, and DMF, in contrast to many conventional aromatic polyimides that are insoluble in these solvents [1]. The target compound, featuring ether linkages, is anticipated to further enhance solubility due to increased chain flexibility and reduced inter-chain packing.

Solubility
Class-level
High solubility in NMP, DMSO, DMAc, DMF vs. insoluble conventional polyimides
Enables solution-processing methods such as spin-coating and inkjet printing.
Ether linkages in target monomer expected to further reduce inter-chain packing and enhance solubility.
Solubility Solution-Processability Polyimide

Dynamic Covalent Exchange Capability of Phenoxytriazine Derivatives

Phenoxytriazines, including 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline, can undergo exchange reactions with phenols, with exchange rates varying over several orders of magnitude depending on substituents [1]. This dynamic covalent behavior enables the design of recyclable and reprocessable thermosets, a feature absent in conventional diamine monomers like 4,4'-oxydianiline.

Exchange Reactivity
Class-level
Exchange rates span orders of magnitude with phenol substituents
Phenoxytriazine dynamic covalent behavior enables design of recyclable thermosets.
NMR kinetic studies; solvent-dependent rate modulation demonstrated.
Dynamic Covalent Chemistry Phenoxytriazine Recyclable Polymer

High-Value Application Scenarios for 3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline Based on Evidenced Differentiation


Solution-Processable High-Temperature Polyimide Coatings for Flexible Electronics

The phenyl-triazine core provides enhanced thermal stability relative to methyl-substituted analogs [1], while the ether linkages and meta-substitution geometry improve solubility in polar aprotic solvents. This combination makes the compound uniquely suited for fabricating polyimide coatings via low-cost solution processing methods (spin-coating, slot-die coating) for flexible display substrates and printed circuit boards, where both high thermal endurance and processing ease are mandatory.

Polyimide Semiconductors with Tunable Electrochemical Band Gap for Organic Photovoltaics

The electrochemical band gap of 1.360 eV demonstrated by phenyl-triazine-based polyimides [1] positions this monomer class for use in organic photovoltaic active layers or charge transport layers. The target compound's ether linkages offer additional structural handles for fine-tuning HOMO/LUMO levels through co-monomer selection, enabling custom energy level alignment in donor-acceptor heterojunctions.

Dynamic Covalent Network Precursor for Recyclable High-Performance Thermosets

The phenoxytriazine moiety enables thermally triggered exchange reactions with phenolic compounds [2], allowing the design of crosslinked polyimide or polyamide networks that can be reprocessed, repaired, or chemically recycled. This addresses the growing industrial demand for sustainable high-performance materials in automotive, aerospace, and electronics sectors where end-of-life recyclability is becoming a regulatory requirement.

Triazine-Containing Polyamide-Imide Engineering Resins with Balanced Thermal-Mechanical Profile

The combination of phenyl-triazine rigidity and ether linkage flexibility provides a molecular design lever for engineering polyamide-imide copolymers with a tunable balance between glass transition temperature and impact toughness. This is particularly valuable for injection-moldable high-temperature thermoplastics used in under-the-hood automotive components and industrial machinery, where both heat resistance and mechanical ductility are required.

Application
Selection Property
Validation Focus
High-Temp Polyimide Coatings for Flexible Electronics
Phenyl-triazine thermal resilience
TGA decomposition temperature under nitrogen
Semiconductor Band-Gap Polymers for Organic Photovoltaics
Electrochemical band gap tunability
Cyclic voltammetry HOMO/LUMO alignment
Recyclable High-Performance Thermoset Networks
Phenoxytriazine dynamic exchange
Exchange rate under thermal/phenol stimulus
Polyamide-Imide Engineering Resins
Ether linkage flexibility and toughness
DMA Tg and impact strength balance
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